2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline
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Overview
Description
2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3-nitroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired quinoline derivative . The reaction conditions often include the use of a strong acid like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form quinoline derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens or alkyl groups using reagents like bromine or alkyl halides.
Major Products Formed
Oxidation: Amino derivatives of quinoline.
Reduction: Quinoline derivatives with different oxidation states.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: A precursor in the synthesis of the compound.
2-Ethyl-6-methyl-4H-pyrano[3,2-c]quinolin-5(6H)-one: A structurally related compound with different biological activities.
1,2,3,4-Tetrahydroquinoline: A simpler quinoline derivative with similar chemical properties.
Uniqueness
2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and tetrahydroquinoline core make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-ethyl-2-methyl-7-nitro-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(2)7-6-9-4-5-10(14(15)16)8-11(9)13-12/h4-5,8,13H,3,6-7H2,1-2H3 |
InChI Key |
ZKGULJYGRCOJLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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